![molecular formula C12H13N3O3 B2894228 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol CAS No. 1484226-80-3](/img/structure/B2894228.png)
4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol
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Overview
Description
Synthesis Analysis
The synthesis of pyridazine derivatives, such as “4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol”, involves several steps. For instance, one method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis
The molecular structure of “4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol” includes a pyridazine ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . The compound also contains a 2,5-dimethoxyphenyl group and an amino group .Scientific Research Applications
1. Herbicide Development
Pyridazinones, such as 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol, have been studied for their potential as herbicides. Research has shown that these compounds can inhibit photosynthesis in plants, contributing to their phytotoxicity. This mechanism is similar to other well-known herbicides like atrazine. Further modifications to the pyridazinone structure have led to the development of more effective herbicides with additional biological properties, such as resistance to metabolic detoxication in plants and interference with chloroplast development (Hilton et al., 1969).
2. Enzymatic Activity in Microbial Proteins
Pyridazinones have been identified as substrates for various microbial enzymes. For instance, dimethoxyphenol, a structural component of 4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol, has been used to study the enzymatic activity of multicopper proteins in different microorganisms. This includes activities like laccase activity in microorganisms expressing blue multicopper proteins, which are significant in biotechnological applications (Solano et al., 2001).
3. Anticancer and Antiangiogenic Properties
Research into pyridazinone derivatives has revealed their potential in anticancer treatments. Studies have shown that certain pyridazinone compounds demonstrate inhibitory effects on various human cancer cell lines. Additionally, some of these compounds exhibit antiangiogenic properties, meaning they can inhibit the formation of new blood vessels, which is a crucial process in tumor growth and metastasis (Kamble et al., 2015).
4. Phosphodiesterase Inhibition
Pyridazinone derivatives have been found to inhibit specific enzymes like phosphodiesterase 4 (PDE4). These compounds are selective in their activity and have been studied for their structure-activity relationships, providing insights into the development of new therapeutic agents for diseases where PDE4 plays a role (Van der Mey et al., 2001).
Future Directions
“4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol” has immense potential in scientific research. As part of a broader research effort to develop more effective FABP4 inhibitors, new structures are being identified through a two-step computing assisted molecular design based on the established scaffold of a co-crystallized ligand . This suggests that “4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol” and similar compounds could play a significant role in future drug discovery and development efforts.
Mechanism of Action
Target of Action
Pyridazinone derivatives, a group to which this compound belongs, have been shown to interact with a range of biological targets .
Mode of Action
Some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
It’s worth noting that pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities .
properties
IUPAC Name |
5-amino-3-(2,5-dimethoxyphenyl)-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-17-7-3-4-11(18-2)8(5-7)10-6-9(13)12(16)15-14-10/h3-6H,1-2H3,(H2,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFXSOMBDJBOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=O)C(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(2,5-dimethoxyphenyl)pyridazin-3-ol |
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